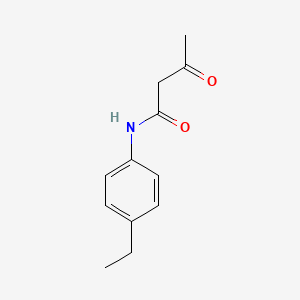

N-(4-ethylphenyl)-3-oxobutanamide

Beschreibung

Significance of β-Ketoamide Derivatives in Organic Synthesis and Medicinal Chemistry Research

β-Ketoamide and its derivatives, such as β-ketoanilides and β-ketothioamides, are highly versatile building blocks in organic chemistry. researchgate.netchim.it Their importance stems from the presence of multiple reactive sites within their molecular framework, which allows for a wide range of chemical transformations. researchgate.net These compounds are crucial precursors for synthesizing a variety of heterocyclic compounds like pyridines, pyrimidines, pyrazoles, and thiazoles, many of which are of biological and material relevance. chim.itresearchgate.netresearchgate.net

In medicinal chemistry, the β-ketoamide motif is a key structural element in numerous biologically active molecules and therapeutic agents. researchgate.net For instance, α-ketoamides are found in several FDA-approved drugs, and their synthesis is an area of active research. chemrxiv.org The ability of the β-dicarbonyl group to chelate metals and participate in hydrogen bonding also makes these scaffolds promising for the development of new drugs and pharmacological agents. mdpi.com The structural adaptability of these compounds allows for the creation of molecules with enhanced biological activity. researchgate.net For example, modifications to the β-keto-ester portion of ketolide antibiotics have been explored to evaluate their effects on antibacterial activity. nih.gov

Overview of N-(4-ethylphenyl)-3-oxobutanamide's Role as a Synthetic Intermediate

This compound serves as a valuable synthetic intermediate, primarily in the synthesis of other, more complex molecules. The active methylene (B1212753) group (the -CH2- between the two carbonyls) is a key feature, making it reactive toward both electrophiles and nucleophiles. researchgate.net This reactivity allows it to be a precursor in various condensation and cyclization reactions to form heterocyclic systems. researchgate.netresearchgate.net

While specific industrial applications for this compound are not as widely documented as for some of its analogs, related compounds like N-(4-methylphenyl)-3-oxobutanamide and N-(4-nitrophenyl)-3-oxobutanamide are used as intermediates in the synthesis of organic pigments and dyes. echemi.cominnospk.com For example, the former is used to synthesize coupling components for C.I. Pigment Yellow 55 and Pigment Orange 63. echemi.com

Furthermore, this compound has been identified as a putative intermediate in the metabolic transformation of bucetin (B1662820), an analgesic and antipyretic drug. nih.gov Studies have shown that bucetin can be metabolized into related compounds, highlighting the biochemical relevance of this structural class. nih.gov

Historical Context of β-Diketone Functionality in Organic Chemistry

The study of β-diketones and their derivatives has a rich history spanning over a century. researchgate.net These compounds are renowned for their ability to act as ligands for a vast array of metal ions in coordination chemistry. researchgate.net The classical method for synthesizing 1,3-diketones is the Claisen condensation, a carbon-carbon bond-forming reaction between an ester and a ketone. ijpras.comnih.gov Over the years, numerous other synthetic routes have been developed, showcasing the enduring importance of this functional group. ijpras.comnih.gov

The characteristic feature of β-dicarbonyl compounds is their keto-enol tautomerism, where the compound exists as an equilibrium mixture of a diketone form and an enol form. researchgate.net This property is fundamental to their reactivity, particularly the acidity of the α-protons in the keto form and the nucleophilicity of the enol form. This reactivity makes them cornerstone intermediates for building complex molecular architectures, including a wide range of heterocyclic rings that are often the core of many pharmaceutical drugs. mdpi.comijpras.com

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₃ | nih.gov |

| Molecular Weight | 221.25 g/mol | nih.gov |

| CAS Number | 32357-75-8 | chemicalbook.com |

| Boiling Point | 390.2±35.0 °C (Predicted) | chemicalbook.com |

| Density | 1.106±0.06 g/cm³ (Predicted) | chemicalbook.com |

| pKa | 11.29±0.46 (Predicted) | chemicalbook.com |

Crystal Structure Data

A study on the crystal structure of this compound revealed that it crystallizes in the orthorhombic space group Pca2₁. researchgate.net The molecule crystallizes in its keto tautomeric form, with the β-diketone moiety being twisted. researchgate.net

| Crystal Data | |

| Formula | C₁₂H₁₅NO₃ |

| Mr | 221.25 |

| Crystal system | Orthorhombic |

| Space group | Pca2₁ |

| a (Å) | 16.4113 (8) |

| b (Å) | 4.9076 (3) |

| c (Å) | 28.8889 (15) |

| V (ų) | 2326.7 (2) |

| Z | 8 |

| (Source: researchgate.net) |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(4-ethylphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-10-4-6-11(7-5-10)13-12(15)8-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUAIVVYFQPYAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393648 | |

| Record name | N-(4-ethylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32357-75-8 | |

| Record name | N-(4-ethylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving N 4 Ethylphenyl 3 Oxobutanamide and Analogues

Synthesis of N-(4-ethylphenyl)-3-oxobutanamide and Related β-Ketoanilides

The synthesis of this compound and other β-ketoanilides is primarily achieved through well-established condensation reactions. These methods are continually being refined to improve efficiency and incorporate environmentally friendly practices.

Condensation Reactions with Substituted Anilines and Acetoacetate (B1235776) Precursors

The classical approach to synthesizing this compound involves the condensation of 4-ethylaniline (B1216643) with an acetoacetate precursor, such as ethyl acetoacetate or diketene (B1670635). This reaction is typically carried out by refluxing the reactants in a suitable solvent, often with the addition of an acid catalyst. The general mechanism involves the nucleophilic attack of the aniline's amino group on the carbonyl carbon of the acetoacetate derivative, followed by the elimination of a small molecule, such as ethanol (B145695) or water, to form the amide bond.

The versatility of this method allows for the synthesis of a wide array of β-ketoanilides by varying the substituted aniline (B41778) and the acetoacetate precursor.

Table 1: Synthesis of β-Ketoanilides via Condensation

| Substituted Aniline | Acetoacetate Precursor | Resulting β-Ketoanilide |

| 4-Ethylaniline | Ethyl acetoacetate | This compound |

| Aniline | Diketene | N-phenyl-3-oxobutanamide |

| 4-Chloroaniline | Methyl acetoacetate | N-(4-chlorophenyl)-3-oxobutanamide |

| 2-Methoxyaniline | tert-Butyl acetoacetate | N-(2-methoxyphenyl)-3-oxobutanamide |

Green Chemistry Approaches in β-Ketoamide Synthesis

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For the synthesis of β-ketoamides, green chemistry approaches focus on the use of less hazardous solvents, catalyst-free conditions, and energy-efficient techniques like microwave irradiation. bepls.com For instance, the use of water as a solvent and the elimination of catalysts in multicomponent reactions for synthesizing thiazole (B1198619) derivatives from thioamides represents a greener alternative. bepls.com Similarly, the development of solvent-free Hantzsch reactions at room temperature for dihydropyridine (B1217469) synthesis showcases a move towards more sustainable practices. organic-chemistry.org Research has also explored the use of reusable catalysts, such as silica (B1680970) gel-anchored sulfonic acid, to facilitate one-pot syntheses under solvent-free conditions, which not only reduces waste but also allows for easy catalyst recovery and reuse. organic-chemistry.orgorganic-chemistry.org

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for β-Ketoamides

| Feature | Traditional Method | Green Chemistry Approach |

| Solvent | Often organic solvents (e.g., benzene (B151609), toluene) | Water, ethanol, or solvent-free conditions bepls.comorganic-chemistry.org |

| Catalyst | Acid or base catalysts | Catalyst-free, reusable solid acids, or biocatalysts organic-chemistry.orgorganic-chemistry.org |

| Energy | Conventional heating (reflux) | Microwave irradiation, room temperature reactions bepls.comorganic-chemistry.org |

| Byproducts | Stoichiometric amounts of waste | Minimal waste, higher atom economy chim.it |

Derivatization Strategies Utilizing this compound as a Building Block

The presence of both a nucleophilic enolizable β-dicarbonyl system and an electrophilic carbonyl group makes this compound a valuable precursor for the synthesis of a variety of heterocyclic compounds. Multicomponent reactions are particularly effective in leveraging this reactivity to build complex molecular architectures in a single step.

Multicomponent Reactions for Heterocyclic Scaffolds

Multicomponent reactions (MCRs) are one-pot reactions where three or more reactants combine to form a single product that incorporates essentially all the atoms of the starting materials. beilstein-journals.org These reactions are highly efficient and atom-economical, making them a cornerstone of modern organic synthesis. This compound and its analogues are excellent substrates for various MCRs.

The Biginelli reaction is a classic three-component reaction that involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound (like this compound), and a urea (B33335) or thiourea (B124793) derivative. organic-chemistry.orgwikipedia.org This reaction leads to the formation of 3,4-dihydropyrimidin-2(1H)-ones or -thiones, which are heterocyclic scaffolds of significant interest in medicinal chemistry. wikipedia.org The reaction mechanism typically begins with the condensation of the aldehyde and urea, followed by the addition of the β-ketoanilide enolate and subsequent cyclization and dehydration. wikipedia.org Various catalysts, including Brønsted and Lewis acids, can be employed to promote the reaction. organic-chemistry.orgwikipedia.org

Table 3: Biginelli Reaction Products from β-Ketoanilides

| β-Ketoanilide | Aldehyde | Urea/Thiourea | Resulting Tetrahydropyrimidine Derivative |

| This compound | Benzaldehyde | Urea | 1-(4-ethylphenyl)-5-acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one |

| N-phenyl-3-oxobutanamide | 4-Chlorobenzaldehyde | Thiourea | 5-acetyl-6-methyl-1-phenyl-4-(4-chlorophenyl)-3,4-dihydropyrimidine-2(1H)-thione |

| N-(4-methoxyphenyl)-3-oxobutanamide | Formaldehyde | Urea | 1-(4-methoxyphenyl)-5-acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one |

The versatile reactivity of this compound extends to the synthesis of a wide range of other heterocyclic systems.

Pyridine (B92270) Derivatives: Substituted pyridines can be synthesized through variations of the Hantzsch pyridine synthesis, which involves the condensation of a β-dicarbonyl compound, an aldehyde, and a nitrogen source like ammonia (B1221849). organic-chemistry.orgfiveable.meyoutube.com By employing this compound, highly functionalized pyridine derivatives can be obtained. One-pot methods that combine C-H alkenylation, electrocyclization, and aromatization sequences also provide efficient routes to polysubstituted pyridines. organic-chemistry.org

Thiophene (B33073) Derivatives: Thiophene scaffolds can be constructed from β-ketoamides or their thioamide analogues (β-ketothioamides) through various cyclization strategies. chim.itnih.gov For example, the Gewald reaction, which involves the condensation of a carbonyl compound, an active methylene (B1212753) compound, and elemental sulfur, can be adapted to use β-ketoanilides. nih.gov Additionally, multicomponent reactions involving β-ketodithioesters, α-haloketones, and isocyanides provide a direct route to thiophene derivatives. nih.gov

Diazepine Derivatives: 1,4-Diazepine and 1,5-benzodiazepine derivatives can be synthesized through the reaction of ketimine intermediates with aldehydes, often catalyzed by heteropolyacids. nih.govsemanticscholar.org The condensation of o-phenylenediamines with ketones is a common method for preparing 1,5-benzodiazepines. nih.gov While direct synthesis from this compound is less common, its derivatives can be precursors to the necessary starting materials for these cyclizations.

Thiazole Derivatives: The Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides, is a fundamental method for preparing thiazoles. bepls.comresearchgate.net β-Ketoanilides can be converted to the corresponding α-halo derivatives, which can then react with a sulfur source like thiourea to form aminothiazoles. organic-chemistry.org Multicomponent reactions involving arylglyoxals, dicarbonyls, and thioamides also offer a green and efficient route to trisubstituted thiazoles. bepls.com

Table 4: Heterocyclic Derivatives from β-Ketoanilides

| Heterocycle | General Synthetic Approach | Reactants involving β-Ketoanilide Moiety |

| Pyridine | Hantzsch Synthesis variant | β-Ketoanilide, Aldehyde, Ammonia source organic-chemistry.orgfiveable.me |

| Thiophene | Gewald Reaction or MCRs | β-Ketoanilide, α-Cyano ester, Sulfur; or β-Ketothioamide, α-Haloketone chim.itnih.gov |

| Diazepine | Condensation Reactions | Derivatives of β-ketoanilides as precursors for ketimines or diamines nih.govnih.gov |

| Thiazole | Hantzsch Thiazole Synthesis | α-Halo-β-ketoanilide, Thiourea researchgate.netorganic-chemistry.org |

Hydrazone Formation via Diazonium Salt Coupling

The reaction of β-ketoamides, such as this compound, with diazonium salts provides a direct route to the synthesis of arylhydrazones. This transformation is a variant of the well-established Japp-Klingemann reaction. organicreactions.orgwikipedia.orgsynarchive.com The reaction typically proceeds by coupling an aryldiazonium salt with the active methylene group of the β-dicarbonyl compound under basic conditions. In the case of acetoacetanilides, this coupling is followed by the cleavage of the acetyl group to yield the corresponding arylhydrazone of a glyoxylamide.

The general mechanism involves the initial deprotonation of the active methylene group of this compound to form a nucleophilic enolate. This enolate then attacks the electrophilic diazonium salt to form an intermediate azo compound. Subsequent hydrolysis under the reaction conditions leads to the cleavage of the C-C bond between the acetyl group and the α-carbon, ultimately affording the stable arylhydrazone product. The reaction is typically carried out in a basic medium, such as in the presence of sodium hydroxide (B78521) or sodium acetate (B1210297), to facilitate the initial deprotonation and the final cleavage step. researchgate.netuobaghdad.edu.iq

For the synthesis of hydrazones derived from this compound, a range of aryldiazonium salts can be employed, allowing for the introduction of various substituents on the phenylhydrazone moiety. The specific reaction conditions, such as temperature and pH, can be optimized to maximize the yield of the desired hydrazone and minimize the formation of side products.

Table 1: Synthesis of Arylhydrazones via Japp-Klingemann Reaction This table presents a hypothetical reaction scheme based on established methodologies for analogous compounds.

| Entry | Aryl Diazonium Salt | Product |

| 1 | Benzenediazonium chloride | 2-(2-phenylhydrazono)-N-(4-ethylphenyl)acetamide |

| 2 | 4-Nitrobenzenediazonium chloride | 2-(2-(4-nitrophenyl)hydrazono)-N-(4-ethylphenyl)acetamide |

| 3 | 4-Chlorobenzenediazonium chloride | 2-(2-(4-chlorophenyl)hydrazono)-N-(4-ethylphenyl)acetamide |

Hypervalent Iodine(III)-Induced Functionalizations (e.g., Methylene Acetoxylation)

Hypervalent iodine(III) reagents have emerged as powerful and environmentally benign oxidants in modern organic synthesis. organicreactions.orgresearchgate.netbeilstein-journals.org One notable application is the α-functionalization of carbonyl compounds. Specifically, the methylene group of β-dicarbonyl compounds, including N-substituted 3-oxobutanamides, can undergo acetoxylation in the presence of a hypervalent iodine(III) reagent such as (diacetoxyiodo)benzene (B116549) (DIB). beilstein-journals.orgamanote.com

Research on analogues of this compound, such as other 3-oxo-N-phenylbutanamides, has demonstrated that the reaction with DIB proceeds efficiently to yield the corresponding 1-carbamoyl-2-oxopropyl acetate derivatives. beilstein-journals.org The reaction is typically carried out in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE) and generally gives excellent yields. The process is tolerant of a variety of substituents on the phenyl ring of the butanamide. beilstein-journals.org

The proposed mechanism for this transformation involves the initial interaction of the β-dicarbonyl compound with the iodine(III) reagent. This can occur through the attack of the enol form of the butanamide on the iodine, or coordination of the carbonyl oxygen or amide nitrogen to the iodine center. beilstein-journals.org This is followed by the nucleophilic attack of an acetate ion, leading to the formation of the α-acetoxylated product and the reduction of the iodine(III) species to iodobenzene.

Table 2: Hypervalent Iodine(III)-Induced Methylene Acetoxylation of N-substituted 3-oxobutanamides Data derived from studies on analogous compounds. beilstein-journals.org

| Substrate | Reagent | Solvent | Product | Yield (%) |

| 3-Oxo-N-phenylbutanamide | (Diacetoxyiodo)benzene (DIB) | DCE | 2-acetoxy-N-phenyl-3-oxobutanamide | Excellent |

| N-(4-methoxyphenyl)-3-oxobutanamide | (Diacetoxyiodo)benzene (DIB) | DCE | 2-acetoxy-N-(4-methoxyphenyl)-3-oxobutanamide | Excellent |

| N-(2,5-dichlorophenyl)-3-oxobutanamide | (Diacetoxyiodo)benzene (DIB) | DCE | 2-acetoxy-N-(2,5-dichlorophenyl)-3-oxobutanamide | Excellent |

Regioselective Synthesis of α,α-Dihaloacetamides

The active methylene group of this compound is susceptible to halogenation. The synthesis of α,α-dihaloacetamides from such precursors is a valuable transformation, as the resulting dihalogenated compounds can serve as versatile building blocks in organic synthesis. The regioselective introduction of two halogen atoms at the α-position can be achieved under specific reaction conditions.

While direct literature on the α,α-dihalogenation of this compound is scarce, methodologies for the halogenation of similar active methylene compounds can be applied. For instance, the use of reagents like sulfuryl chloride or N-chlorosuccinimide can lead to dichlorination. The reaction typically proceeds in an appropriate solvent and may be catalyzed by a radical initiator or a base, depending on the chosen halogenating agent.

In a plausible synthetic route, the initial monochlorination of the active methylene group would be followed by a second chlorination step. The reaction conditions would need to be carefully controlled to favor dichlorination and avoid competing reactions, such as cleavage of the acetyl group, which can occur under harsh conditions. The synthesis of related N-aryl-2-chloroacetamides is well-documented and often involves the reaction of an aniline with chloroacetyl chloride. researchgate.netresearchgate.net However, for the direct dihalogenation of a pre-formed β-ketoamide, a different strategy is required.

Table 3: Plausible Reagents for the α,α-Dihalogenation of this compound

| Halogenating Agent | Potential Product |

| Sulfuryl chloride (SO₂Cl₂) | 2,2-dichloro-N-(4-ethylphenyl)-3-oxobutanamide |

| N-Chlorosuccinimide (NCS) | 2,2-dichloro-N-(4-ethylphenyl)-3-oxobutanamide |

| Bromine (Br₂) in acetic acid | 2,2-dibromo-N-(4-ethylphenyl)-3-oxobutanamide |

Mechanistic Investigations of Reactions Involving N 4 Ethylphenyl 3 Oxobutanamide and Analogues

Elucidation of Reaction Pathways in Amidation and Cyclization Reactions

The formation and subsequent cyclization of N-(4-ethylphenyl)-3-oxobutanamide are fundamental processes in the synthesis of a variety of heterocyclic compounds.

Amidation Pathways: The synthesis of this compound, an N-aryl amide, typically involves the reaction of an amine (4-ethylaniline) with a β-keto ester (like ethyl acetoacetate) or diketene (B1670635). The direct amidation of carboxylic acids (or their derivatives) with amines is a cornerstone of organic synthesis. Modern methods often employ activating agents or catalysts to facilitate the formation of the amide bond under mild conditions, avoiding the need for highly reactive acyl halides or anhydrides. Catalytic methods involving boronic acids, or transition metals like ruthenium and palladium, can promote the coupling of amines and carboxylic acid derivatives through various intermediates, including activated esters or metal-amidate complexes. researchgate.netmdpi.com Transamidation, the exchange of an amine on an existing amide, represents another potential pathway, often catalyzed by metal salts or acids under thermal conditions. mdpi.com

Cyclization Reactions: The bifunctional nature of this compound makes it an ideal precursor for a multitude of cyclization reactions, often in multicomponent settings. These reactions provide efficient routes to complex heterocyclic scaffolds.

Hantzsch Dihydropyridine (B1217469) Synthesis: In this classic multicomponent reaction, this compound can serve as the β-keto component. The mechanism involves the initial formation of two key intermediates: an enamine from the reaction of ammonia (B1221849) or an ammonium (B1175870) salt with one equivalent of the β-ketoamide, and an α,β-unsaturated carbonyl compound via a Knoevenagel condensation of an aldehyde with a second equivalent of the β-ketoamide. wikipedia.orgorganic-chemistry.orgacs.org These two intermediates then undergo a Michael addition followed by cyclization and dehydration to yield a 1,4-dihydropyridine (B1200194) derivative. organic-chemistry.orgyoutube.com The reaction's complexity allows for several possible mechanistic pathways, with outcomes sometimes depending on reaction conditions. wikipedia.orgbeilstein-journals.org

Biginelli Reaction: Similar to the Hantzsch synthesis, the Biginelli reaction is a three-component condensation that produces 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.org The reaction involves an aryl aldehyde, a urea (B33335) (or thiourea), and a β-dicarbonyl compound, such as this compound. The most accepted mechanism begins with the acid-catalyzed formation of an N-acyliminium ion from the aldehyde and urea. wikipedia.orgillinois.eduyoutube.com This electrophilic intermediate is then intercepted by the enol form of the β-ketoamide, followed by an intramolecular cyclization via nucleophilic attack of the terminal amine onto the carbonyl group, and subsequent dehydration to yield the final heterocyclic product. wikipedia.orgyoutube.com

Other Multicomponent Cyclizations: Research on N-aryl-3-oxobutanamides has revealed pathways to other heterocyclic systems. For example, the reaction of acetoacetanilide (B1666496) derivatives with aromatic aldehydes and cyanomethylene reagents like malononitrile (B47326) can lead to either 4H-pyran or 1,4-dihydropyridine derivatives, depending on the catalyst used. nih.govscispace.com Another study showed that reacting N-aryl-3-oxobutanamides with salicylaldehyde (B1680747) and an aminoazole can be switched to produce different fused heterocyclic systems. nih.gov

Detailed Analysis of Nucleophilic Addition and Condensation Mechanisms

The reactivity of this compound is dominated by the chemistry of its β-dicarbonyl moiety. This structural feature provides two primary sites for reaction: the electrophilic carbonyl carbons and the acidic α-methylene protons.

Nucleophilic Addition: The ketone carbonyl group (at C3) is electrophilic and susceptible to nucleophilic attack. This reaction proceeds via the formation of a tetrahedral intermediate. mdpi.com The amide carbonyl, by contrast, is significantly less reactive towards nucleophiles due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces its electrophilicity. This difference in reactivity allows for selective transformations at the ketone position.

Condensation Reactions: The methylene (B1212753) group (C2) flanked by two carbonyl groups exhibits significant acidity (pKa ≈ 11 in acetoacetanilide). This allows for easy deprotonation by a base to form a stabilized enolate ion. This enolate is a potent nucleophile and is central to various condensation reactions.

Knoevenagel Condensation: This is a cornerstone reaction for compounds like this compound. It involves the reaction of the active methylene group with an aldehyde or ketone. wikipedia.org The mechanism starts with the base-catalyzed deprotonation of the α-carbon to form the nucleophilic enolate. purechemistry.org This enolate then adds to the carbonyl carbon of an aldehyde or ketone in a manner similar to an aldol (B89426) addition. sigmaaldrich.comyoutube.com The resulting β-hydroxy intermediate typically undergoes rapid dehydration (elimination of water) to yield a stable α,β-unsaturated product. wikipedia.orgsigmaaldrich.com The use of a weak base, such as an amine, is crucial to prevent the self-condensation of the aldehyde or ketone reactant. wikipedia.org The Knoevenagel condensation is a key step in more complex tandem reactions and multicomponent syntheses, such as the Hantzsch pyridine (B92270) synthesis. acs.orgwikipedia.org

| Reactive Site | Position | Common Reaction Type | Mechanistic Role | Example Reaction |

|---|---|---|---|---|

| Amide Carbonyl | C1 | Resistant to Nucleophilic Addition | Generally unreactive; directs cyclization | - |

| Active Methylene | C2 | Condensation | Forms nucleophilic enolate | Knoevenagel Condensation, Hantzsch Synthesis |

| Ketone Carbonyl | C3 | Nucleophilic Addition | Electrophilic center | Grignard Reaction, Reduction |

| Amide N-H | - | Amidation/Cyclization | Nucleophilic center in cyclizations | Biginelli Reaction |

Examination of Oxidative Transformations (e.g., Biotransformation Pathways of Related Compounds)

The metabolic fate of compounds structurally related to this compound provides insight into its potential oxidative transformations. N-(4-ethoxyphenyl)-3-oxobutanamide is a putative intermediate in the biotransformation of bucetin (B1662820), an analgesic. illinois.edu Studies on bucetin metabolism in rabbits have shown that it undergoes several key oxidative reactions.

The primary biotransformation pathways involve:

Oxidative O-de-ethylation: The ethoxy group on the phenyl ring is oxidized and cleaved, leading to a phenolic hydroxyl group. This results in the formation of N-(4-hydroxyphenyl)-3-oxobutanamide.

Keto Conversion/Reduction: The ketone at the 3-position can be reduced to a secondary alcohol, or the entire side chain can be further metabolized.

γ-Decarboxylation: The butanamide side chain can be cleaved.

These processes ultimately lead to the formation of N-(4-hydroxyphenyl)acetamide (Acetaminophen), a well-known analgesic, which is then excreted, often as its glucuronide conjugate. illinois.edu The exact sequence of these events, particularly whether O-de-ethylation precedes or follows modifications to the side chain, can be complex. illinois.edu These findings indicate that the ethylphenyl group and the oxobutanamide side chain are both susceptible to oxidative metabolism.

| Metabolite | Transformation Pathway | Significance |

|---|---|---|

| N-(4-hydroxyphenyl)-3-oxobutanamide | Oxidative O-de-ethylation | Key intermediate after ether cleavage |

| N-(4-hydroxyphenyl)-3-hydroxybutanamide | O-de-ethylation and Keto-reduction | Product of multiple metabolic steps |

| N-(4-hydroxyphenyl)acetamide | O-de-ethylation, Keto-conversion, γ-decarboxylation | Major end-product, active analgesic |

Role of Catalysts and Reaction Conditions in Directing Reaction Outcomes

Catalysts and reaction conditions play a pivotal role in directing the reaction pathways of this compound and its analogues, often enabling the selective formation of one product over another from the same set of reactants.

One striking example is the three-component reaction of N-aryl-3-oxobutanamides, salicylaldehyde, and 5-amino-3-methylisoxazole. nih.gov The outcome of this reaction is highly dependent on both the energy input and the catalyst used.

Ultrasonication vs. Mechanical Stirring: When the reaction is conducted with ultrasonication, a benzoxazocine derivative is formed exclusively. In contrast, simple mechanical stirring at room temperature leads to a different product, a dihydroisoxazolopyridine, particularly when a Lewis acid is present. nih.gov

Lewis Acid Catalysis: The addition of a Lewis acid catalyst, such as ytterbium triflate (Yb(OTf)₃), is crucial for directing the reaction towards the dihydroisoxazolopyridine product under standard stirring conditions. The catalyst activates the aldehyde's carbonyl group, facilitating a specific reaction cascade involving nucleophilic attack from the aminoazole, which ultimately leads to the pyridine-containing heterocycle after condensation with the β-ketoamide. nih.gov

Another clear demonstration of catalytic control is seen in the multicomponent reaction of acetoacetanilide derivatives, aromatic aldehydes, and malononitrile. nih.govscispace.com

Using a base catalyst like triethylamine directs the reaction towards the formation of 2-amino-4-aryl-3-cyano-4H-pyran-5-carboxamide derivatives.

Switching the catalyst to ammonium acetate (B1210297) completely changes the reaction's course, leading to 1,4-dihydropyridine derivatives instead. nih.govscispace.com In this case, the ammonium acetate serves as the nitrogen source for the pyridine ring, initiating a Hantzsch-type reaction pathway.

These examples underscore how the choice of catalyst and energy source can manipulate the activation of specific reactive sites and intermediates, thereby providing a powerful tool for achieving chemoselectivity in complex transformations.

| Reactants | Catalyst/Condition | Major Product Type | Reference |

|---|---|---|---|

| N-Aryl-3-oxobutanamide + Salicylaldehyde + 5-Amino-3-methylisoxazole | Yb(OTf)₃ / Stirring | Dihydroisoxazolopyridine | nih.gov |

| N-Aryl-3-oxobutanamide + Salicylaldehyde + 5-Amino-3-methylisoxazole | Ultrasonication | Benzoxazocine | nih.gov |

| Acetoacetanilide + Aromatic Aldehyde + Malononitrile | Triethylamine | 4H-Pyran derivative | nih.govscispace.com |

| Acetoacetanilide + Aromatic Aldehyde + Malononitrile | Ammonium Acetate | 1,4-Dihydropyridine derivative | nih.govscispace.com |

Structure Activity Relationship Sar Studies and Molecular Design Principles for N 4 Ethylphenyl 3 Oxobutanamide Analogues

Impact of Substituent Effects on Chemical Reactivity and Derivative Formation

The chemical reactivity of the N-(4-ethylphenyl)-3-oxobutanamide scaffold is significantly influenced by the electronic and steric properties of substituents on the aromatic ring and modifications to the β-ketoamide moiety. These substituents can alter the keto-enol tautomeric equilibrium, a key characteristic of β-dicarbonyl compounds, which in turn affects their chemical properties and interaction with biological targets. scirp.org

In solution, β-ketoamides like this compound predominantly exist as an equilibrium between the ketoamide and the Z-enolamide tautomers, both stabilized by intramolecular hydrogen bonds. scirp.org The position of this equilibrium is sensitive to the electronic nature of the substituents on the N-aryl ring. Electron-donating groups, such as the ethyl group at the para-position of this compound, can influence the electron density across the molecule, affecting the acidity of the α-protons and the nucleophilicity of the carbonyl oxygens. Conversely, electron-withdrawing groups on the aryl ring would be expected to increase the acidity of the α-protons, potentially favoring the enol form.

The reactivity of the β-ketoamide core is also crucial for the formation of derivatives. The presence of the ketone and amide functionalities allows for a variety of chemical transformations. For instance, the ketone can be targeted for reduction to a hydroxyl group, as seen in the biotransformation of bucetin (B1662820) to its 3-hydroxybutanamide (B1209564) metabolite. nih.gov The reactivity of the α-carbon is also of interest; its substitution can significantly impact the molecule's properties. Studies on related α,β-unsaturated amides have shown that substitution at the α or β positions can greatly reduce reactivity towards thiols, a model for interaction with cysteine residues in proteins. nih.gov

Table 1: Predicted Impact of Substituents on the Reactivity of the N-Aryl-3-oxobutanamide Scaffold

| Substituent Position | Type of Substituent | Predicted Effect on Reactivity | Rationale |

| N-Aryl Ring (para) | Electron-Donating (e.g., -CH2CH3, -OCH3) | Modulates electron density of the amide; may slightly decrease acidity of α-protons. | Donates electron density through resonance and inductive effects. |

| N-Aryl Ring (para) | Electron-Withdrawing (e.g., -NO2, -CF3) | Increases acidity of α-protons; may favor enol tautomer. | Withdraws electron density, making the α-protons more acidic. |

| α-Carbon | Alkyl Group | Decreases reactivity at the α-carbon. | Steric hindrance and potential alteration of keto-enol equilibrium. |

| β-Carbon (Ketone) | Reduction to -OH | Eliminates ketone reactivity; introduces a chiral center. | Conversion of a carbonyl to a secondary alcohol. |

Rational Design Strategies for Modifying the this compound Scaffold

Rational design strategies for modifying the this compound scaffold would focus on systematically altering its three main components: the N-phenyl ring, the ethyl substituent, and the 3-oxobutanamide side chain. The goal of these modifications is to enhance desired properties, such as binding affinity to a biological target, while maintaining or improving other characteristics like metabolic stability.

One common strategy involves exploring different substituents on the phenyl ring. Replacing the ethyl group with other alkyl chains of varying lengths or branching could probe the size and nature of a potential binding pocket. nih.gov For example, studies on N-ethyl-hexedrone analogues have shown that the length of an aliphatic side chain can follow a parabolic relationship with activity, initially increasing and then decreasing as the chain becomes too long. nih.gov Introducing polar or hydrogen-bonding groups could also lead to new interactions with a target protein.

Modification of the 3-oxobutanamide side chain is another key strategy. The β-ketoamide moiety is a known pharmacophore that can interact with various enzymes. researchgate.net Altering the length of the carbon chain or introducing substituents at the α- or γ-positions can impact the molecule's conformation and how it is presented to a binding site. For example, in the design of α-ketoamide inhibitors, optimization of substituents at various positions (P1, P2, P3) has been shown to be critical for achieving high potency. acs.org

Fragment-based drug design (FBDD) offers a powerful approach for modifying the scaffold. mdpi.com This method involves identifying small molecular fragments that bind to specific regions of a target protein and then linking them together or growing them to create a more potent ligand. mdpi.com For the this compound scaffold, one could envision keeping the N-(4-ethylphenyl) portion as a core fragment and exploring different ketoamide-containing fragments to append to it.

Computational Chemistry and Molecular Docking Studies

Computational methods are invaluable tools for understanding the potential interactions of this compound and its analogues at a molecular level. These techniques can predict how these molecules might bind to biological targets and can guide the rational design of more effective derivatives.

Prediction of Binding Affinities and Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov This method can be used to screen virtual libraries of this compound analogues against a specific target, providing an estimate of their binding affinity (e.g., in kcal/mol) and revealing key molecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

For instance, in studies of α-ketoamide inhibitors targeting the main protease of SARS-CoV-2, molecular docking has been used to predict binding scores and identify crucial hydrogen bonds between the ligand and amino acid residues in the active site, such as GLU-166, PHE-140, and ASN-142. nih.gov Similar studies could be performed for this compound and its derivatives to understand their potential interactions with a given target.

Molecular dynamics (MD) simulations can further refine the understanding of these interactions by simulating the movement of the ligand-protein complex over time. nih.gov This can provide insights into the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding.

Analysis of Pharmacophore Features within the β-Ketoamide Class

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the β-ketoamide class, key pharmacophoric features often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov

The this compound molecule itself presents several pharmacophoric features:

Hydrogen Bond Donor: The amide N-H group.

Hydrogen Bond Acceptors: The two carbonyl oxygen atoms.

Hydrophobic/Aromatic Region: The 4-ethylphenyl group.

Pharmacophore modeling can be used to build a 3D model that defines the spatial arrangement of these essential features. nih.gov This model can then be used to search for other molecules that fit the pharmacophore, potentially identifying novel compounds with similar biological activity. In studies of α-ketoamide derivatives, pharmacophore models have been constructed based on a set of active compounds to identify key chemical features and their spatial relationships. nih.gov

Table 2: Key Pharmacophoric Features of the β-Ketoamide Scaffold

| Feature | Description | Potential Interaction |

| Aromatic Ring | The N-phenyl group. | π-π stacking, hydrophobic interactions. |

| Hydrogen Bond Donor | The amide N-H. | Forms hydrogen bonds with acceptor groups on the target. |

| Hydrogen Bond Acceptor | The two carbonyl oxygens. | Forms hydrogen bonds with donor groups on the target. |

| Hydrophobic Group | The ethyl substituent. | Interacts with hydrophobic pockets in the binding site. |

Conformational Studies of this compound Derivatives

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational studies of this compound and its derivatives aim to understand the molecule's preferred shapes and how these are influenced by its chemical structure and environment.

Crystallographic studies of N-(4-ethoxyphenyl)-3-oxobutanamide, a closely related compound, reveal that the molecule crystallizes in the keto tautomer form. nih.gov The β-diketone moiety is twisted out of planarity, with O—C⋯C—O pseudo torsion angles of approximately -74° to -84°. nih.gov The conformation of the two independent molecules in the crystal structure is very similar, with the main difference occurring at the end of the butanamide chain. nih.gov

In solution, the conformation is likely to be more flexible, with rotation possible around the various single bonds. NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution. scirp.org It can be used to determine the relative populations of different conformers and to measure the barriers to rotation around specific bonds. For β-ketoamides, NMR can also provide information about the keto-enol tautomeric equilibrium and the extent of intramolecular hydrogen bonding. scirp.org

Computational methods, such as molecular mechanics and quantum mechanics calculations, can also be used to explore the conformational landscape of this compound derivatives. These methods can calculate the relative energies of different conformers and identify the most stable (lowest energy) conformations. This information can be crucial for understanding how a molecule will fit into a binding site and for designing analogues with improved conformational properties.

Exploration of Biological Activities As Research Leads for N 4 Ethylphenyl 3 Oxobutanamide Analogues

Investigations into Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase, HIV Integrase)

The structural framework of N-aryl-3-oxobutanamide is a key feature in the design of various enzyme inhibitors. Research has focused on how these analogues can interfere with the catalytic activity of critical enzymes involved in disease progression.

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine. nih.gov Its inhibition is a primary strategy for treating conditions like Alzheimer's disease, myasthenia gravis, and glaucoma. nih.gov Analogues containing the 3-oxobutanamide moiety have been investigated as potential AChE inhibitors. For instance, a series of novel pyrazinamide-condensed 1,2,3,4-tetrahydropyrimidines, which feature an N-(3-oxobutanoyl)pyrazine-2-carboxamide group, were synthesized and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov One compound from this series, featuring a 4-fluorophenyl group, demonstrated the most potent inhibitory activity against both AChE and BChE, with IC₅₀ values of 0.11 μM and 3.4 μM, respectively. nih.govresearchgate.net This suggests that the 3-oxobutanamide core contributes significantly to the inhibitory action. nih.gov

HIV Integrase Inhibition: HIV-1 integrase is an essential enzyme for the replication of the HIV virus, as it catalyzes the insertion of viral DNA into the host cell's genome. nih.govmdpi.com This makes it a prime target for antiretroviral therapy. nih.gov While direct studies on N-(4-ethylphenyl)-3-oxobutanamide are limited, structurally related N-aryl compounds have shown promise. A study on simple N-arylindoles identified several derivatives with significant anti-HIV-1 integrase activity in vitro. frontiersin.org One compound, in particular, exhibited the highest activity with an EC₅₀ value of 7.88 µg/mL. frontiersin.org The success of these N-aryl structures provides a rationale for exploring N-aryl-3-oxobutanamide analogues as a new class of HIV-1 integrase inhibitors. frontiersin.org The mechanism of action for approved integrase inhibitors involves disrupting the strand transfer step of the integration process by binding to the enzyme's catalytic domain. mdpi.comheraldopenaccess.us

Other Enzyme Inhibition (COX/LOX): Analogues have also been studied for their role in inhibiting enzymes related to inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). A study on new thiourea (B124793) derivatives of naproxen, a well-known NSAID, explored their anti-inflammatory effects. One derivative, featuring an m-anisidine (B1676023) moiety, showed potent inhibition of 5-LOX with an IC₅₀ value of 0.30 μM, highlighting its potential as a strong anti-inflammatory agent.

Table 1: Enzyme Inhibition by this compound Analogues and Related Compounds

| Compound/Analogue Class | Target Enzyme | Activity Metric | Result | Source(s) |

|---|---|---|---|---|

| Pyrazinamide-condensed 1,2,3,4-tetrahydropyrimidines | Acetylcholinesterase (AChE) | IC₅₀ | 0.11 μM | nih.govresearchgate.net |

| Pyrazinamide-condensed 1,2,3,4-tetrahydropyrimidines | Butyrylcholinesterase (BChE) | IC₅₀ | 3.4 μM | nih.govresearchgate.net |

| N-arylindoles | HIV-1 Integrase | EC₅₀ | 7.88 µg/mL | frontiersin.org |

| Naproxen-thiourea derivative (with m-anisidine) | 5-Lipoxygenase (5-LOX) | IC₅₀ | 0.30 μM |

Assessment of Modulatory Effects on Key Cellular Signaling Pathways (e.g., Wnt pathway)

The Wnt signaling pathway is crucial for embryonic development, tissue regeneration, and cell proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer. While small molecules are actively sought to modulate Wnt signaling for therapeutic purposes, research specifically linking this compound analogues to this pathway is not widely documented in available literature. Axin1 is a key scaffolding protein in the Wnt pathway's destruction complex, and its regulation is a point of therapeutic interest. Although flavonoids and other natural products have been identified as Wnt pathway modulators, the potential for acetoacetanilide (B1666496) derivatives to affect key components like Axin1 or β-catenin remains an open area for future investigation.

Research into Potential Antimicrobial Properties (Antibacterial and Antifungal)

The search for new antimicrobial agents is critical due to rising antibiotic resistance. Acetoacetanilide and related acetamide (B32628) derivatives have been a fruitful area for this research, demonstrating activity against a range of bacterial and fungal pathogens.

Antibacterial Activity: Studies have shown that derivatives of the acetoacetanilide scaffold possess significant antibacterial properties. In one study, 2-benzylidene-3-oxobutanamide derivatives were synthesized and tested against resistant pathogens. researchgate.net A standout compound, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide, inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA) by 99.4% at a concentration of 2 µg/mL and Multi-Drug Resistant Acinetobacter baumannii (Ab-MDR) by 98.2% at 16 µg/mL. researchgate.net Another investigation into acetanilide (B955) derivatives prepared with various aromatic aldehydes found that several compounds showed a greater zone of inhibition against E. coli, P. aeruginosa, B. subtilis, and B. cereus than the standard drug streptomycin. Furthermore, research on 3-oxobutanamides synthesized from 3-oxo-N-(3-trifluoromethyl)-phenyl-butanamide showed that some derivatives exhibited antibacterial activity against Bacillus subtilis and Klebsiella pneumoniae.

Antifungal Activity: The antifungal potential of these analogues has also been explored. N-arylazole acetamide derivatives were tested against various Candida species, with some compounds showing significant activity at a Minimum Inhibitory Concentration (MIC) of less than 32 µg/mL. Similarly, a study on hydrazones derived from (3-substituted-1,2,4-triazol-5-yl-thio)acetohydrazide reported moderate activity against Candida species, with MIC values ranging from 100-400 µg/mL. Research on α-(1,2,4-triazolyl)acetophenone derivatives also identified compounds with notable in vitro antifungal activity against several yeast-like fungi, including various Candida species.

Table 2: Antimicrobial Activity of this compound Analogues

| Compound/Analogue Class | Target Organism | Activity Metric | Result | Source(s) |

|---|---|---|---|---|

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus (MRSA) | MIC | 2 µg/mL | researchgate.net |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Acinetobacter baumannii (MDR) | MIC | 16 µg/mL | researchgate.net |

| Acetanilide derivatives | E. coli, P. aeruginosa, B. subtilis | Zone of Inhibition | > Streptomycin | |

| N-arylazole acetamides | Candida species | MIC | < 32 µg/mL | |

| Hydrazone derivatives | Candida species | MIC | 100-400 µg/mL |

Academic Studies on Analgesic and Anti-inflammatory Activity Mechanisms

Acetanilide was one of the first aniline (B41778) derivatives discovered to have both analgesic and antipyretic properties, paving the way for research into its analogues for pain and inflammation management.

Anti-inflammatory Activity: The anti-inflammatory effects of acetanilide derivatives are often evaluated using models like the carrageenan-induced rat paw edema test. nih.gov A study synthesizing a new series of acetanilide derivatives identified a compound, Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate, which produced a 73.36% inhibition of edema, an effect comparable to the standard drug Indomethacin. nih.gov The mechanism is often linked to the inhibition of enzymes like COX and LOX, which are responsible for producing pro-inflammatory eicosanoids. nih.gov Other studies on acetamide derivatives have also confirmed their potential anti-inflammatory activity by observing their effects on ROS and NO production in macrophages.

Analgesic Activity: The analgesic potential of related structures has been demonstrated in various preclinical models. One study synthesized N-substituted butyramides and tested them using the hot-plate method. nih.gov The compound (+/-)-N-(2-Phenethyl)-3-(1-pyrrolidinyl)butyramide showed notable, naloxone-attenuated analgesia. nih.gov Another study on spiroazetidin-2-ones, which are structurally distinct but conceptually related through the amide linkage, also reported significant antinociceptive activity.

Table 3: Analgesic and Anti-inflammatory Activity of Analogues

| Compound/Analogue Class | Biological Activity | Model/Assay | Key Finding | Source(s) |

|---|---|---|---|---|

| Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate | Anti-inflammatory | Carrageenan-induced paw edema | 73.36% inhibition | nih.gov |

| 2-phenoxy-N-(o-tolyl)acetamide | Analgesic | Acetic acid-induced writhing | Showed highest analgesic action in its series | nih.gov |

| (+/-)-N-(2-Phenethyl)-3-(1-pyrrolidinyl)butyramide | Analgesic | Hot-plate method | Showed naloxone-attenuated analgesia | nih.gov |

| Naproxen-thiourea derivative (with m-anisidine) | Anti-inflammatory | Carrageenan-induced paw edema | 54.01% inhibition |

In Vitro Anticancer Activity Research for Lead Identification

The development of novel anticancer agents is a major focus of medicinal chemistry, and N-aryl acetamide derivatives have emerged as a promising scaffold for identifying cytotoxic lead compounds.

Cytotoxicity against Cancer Cell Lines: A wide array of analogues have been synthesized and tested against various human cancer cell lines. A series of furan-derived dibenzyl and diphenyl aminophosphonates, which are N-aryl derivatives, were evaluated for their cytotoxic action on colorectal cancer cell lines (HT29 and HCT116). Five of these compounds showed significantly higher cytotoxicity than the standard drug cisplatin (B142131) and were found to induce apoptosis in the cancer cells.

In another study, novel N-acyl-1H-imidazole-1-carbothioamides were designed and tested against liver (HepG2), and breast (MCF-7) cancer cell lines. One o-nitro substituted compound was the most active, showing cell viability of 35.01% in HepG2 cells. Similarly, research on N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides identified four compounds that exhibited higher inhibitory activity on the viability of leukemia cells (HL-60) than the standard drug methotrexate. Further investigation into novel N-aryl(alkaryl)-2-[(3-R-2-oxo-2H- nih.govtriazino[2,3-c]quinazoline-6-yl)thio]acetamides identified several compounds active in micromolar concentrations against a panel of cancer cell lines, with some showing selectivity towards renal cancer, colon cancer, or melanoma.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Remaining Research Gaps

The existing body of research on N-(4-ethylphenyl)-3-oxobutanamide is limited. Much of the available information comes from its relationship to the broader class of acetoacetanilides, which are known intermediates in the synthesis of arylide yellow pigments. wikipedia.org Specifically, N-(4-ethoxyphenyl)-3-oxobutanamide, a closely related compound, has been identified as a putative intermediate in the biotransformation of the analgesic bucetin (B1662820). nih.govresearchgate.netnih.gov This suggests a potential, though unexplored, metabolic pathway for this compound.

A significant research gap exists in the dedicated study of this compound itself. There is a lack of comprehensive studies on its synthesis, reactivity, and biological properties. While general methods for creating acetoacetanilides by reacting anilines with diketene (B1670635) are known, specific optimization for the N-(4-ethylphenyl) derivative is not extensively documented. wikipedia.org Furthermore, its potential as a precursor for more complex heterocyclic compounds remains largely untapped. The biological activities of derivatives of the closely related N-(4-ethoxyphenyl)-3-oxobutanamide have been noted, but a systematic investigation into the pharmacological potential of this compound derivatives is absent. nih.govresearchgate.netnih.gov

Prospective Avenues for Advanced Synthetic Methodologies

Future research should focus on developing more efficient and sustainable synthetic routes to this compound and its derivatives. While the diketene route is established for acetoacetanilides, exploring alternative methods could offer improvements in yield, purity, and environmental impact. wikipedia.org

One promising area is the application of multicomponent reactions. These reactions, which combine three or more reactants in a single step, offer a powerful tool for generating molecular diversity. For instance, multicomponent reactions involving acetoacetanilide (B1666496) derivatives have been used to produce 4H-pyran and 1,4-dihydropyridine (B1200194) derivatives with potential antitumor activities. nih.gov Applying similar strategies to this compound could lead to novel libraries of compounds for biological screening.

Another avenue lies in the exploration of novel catalytic systems. The use of catalysts can enhance reaction rates, improve selectivity, and enable reactions under milder conditions. Research into catalysts for the acylation of secondary amines to form tertiary amides, a related transformation, highlights the potential for discovering new synthetic methods. iscientific.org

Opportunities for Deeper Mechanistic Understanding

A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing new transformations. The Japp-Klingemann reaction, which converts β-keto-esters or β-keto-acids into hydrazones, is a classic example of a reaction where acetoacetanilides can participate. organicreactions.orgresearchgate.netwikipedia.orgslideshare.netsynarchive.com A detailed mechanistic study of the Japp-Klingemann reaction with this compound could reveal subtle electronic and steric effects of the 4-ethylphenyl group.

Furthermore, the synthesis of various heterocyclic compounds from acetoacetanilide derivatives, such as thienopyridines, pyranopyrazoles, and pyranopyridines, presents numerous opportunities for mechanistic investigation. koreascience.krresearchgate.netresearchgate.net Understanding the intricate pathways of these cyclization reactions will enable chemists to design more efficient and selective syntheses of complex molecular architectures.

Future Directions in Computational Design and SAR Exploration

Computational chemistry offers a powerful tool for accelerating the discovery of new derivatives of this compound with desired properties. Techniques like Density Functional Theory (DFT) can be used to predict molecular geometries, electronic properties, and reactivity, guiding the selection of promising synthetic targets. aip.orgresearchgate.netaip.orgmit.edu For instance, computational studies on acetoacetanilide have provided insights into its crystal structure and nonlinear optical properties. aip.orgresearchgate.netaip.org

Structure-Activity Relationship (SAR) studies are essential for identifying the key structural features responsible for a compound's biological activity. mdpi.comnih.govresearchgate.netmdpi.com By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can build predictive models to guide the design of more potent and selective compounds. For example, SAR studies on hydantoin (B18101) acetanilide (B955) derivatives have led to the identification of potent inhibitors of EGFR L858R/T790M mutations in non-small cell lung cancer. mdpi.com A similar approach could be applied to explore the potential of this compound derivatives in various therapeutic areas.

Outlook for Discovering Novel Research Leads from this compound Derivatives

The structural backbone of this compound provides a versatile scaffold for the generation of diverse chemical libraries. Its derivatives hold the potential to yield novel research leads across multiple disciplines.

In medicinal chemistry, the exploration of this compound derivatives could lead to the discovery of new therapeutic agents. The synthesis of various heterocyclic compounds from acetoacetanilides has already yielded molecules with antibacterial and antitumor activities. nih.govkoreascience.kr Given that N-(4-methylphenyl)-3-oxobutanamide is an intermediate in pigment synthesis, there is a clear path for investigating the properties of analogous compounds. echemi.com

In materials science, the nonlinear optical properties observed in acetoacetanilide crystals suggest that derivatives of this compound could be explored for applications in optoelectronics. aip.orgresearchgate.netaip.org The synthesis of novel triazolo[1,5-a]pyrimidine-6-carboxamide derivatives from related starting materials also points towards the potential for creating new functional materials. researchgate.net

The journey into the chemical space surrounding this compound has just begun. Through a concerted effort in synthetic innovation, mechanistic investigation, computational modeling, and biological evaluation, this seemingly simple molecule could unlock a wealth of new scientific knowledge and practical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.